molecular formula C26H18ClN5OS3 B2934612 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide CAS No. 690960-06-6

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide

Cat. No.: B2934612
CAS No.: 690960-06-6
M. Wt: 548.09
InChI Key: LMEACSHAGPAJNI-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide (Molecular Formula: C26H18ClN5OS3) is a complex synthetic compound engineered for advanced pharmacological and biochemical research . Its molecular architecture incorporates multiple privileged heterocyclic systems, including benzo[d]thiazole and thiazolo[2,3-c][1,2,4]triazole, which are recognized in medicinal chemistry for their diverse biological activities and ability to interact with critical enzymatic targets . The core structural motif of the thiazole ring, a key component of this molecule, is a five-membered heterocycle containing nitrogen and sulfur atoms. This moiety is a versatile pharmacophore found in several established therapeutic agents, such as the anti-ALS drug Riluzole, the antimicrobial Sulfathiazole, and the kinase inhibitor Dasatinib, underscoring its significant value in drug discovery . The specific substitution pattern of this compound, featuring a 4-chlorophenyl group and a propanamide linker, is designed to modulate properties like electronic distribution, lipophilicity, and molecular geometry, which are critical for optimizing target binding affinity and selectivity in biological systems. This compound is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct their own thorough safety and toxicity assessments before handling.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN5OS3/c27-18-10-8-16(9-11-18)21-15-35-26-31-30-25(32(21)26)34-13-12-23(33)28-19-5-3-4-17(14-19)24-29-20-6-1-2-7-22(20)36-24/h1-11,14-15H,12-13H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEACSHAGPAJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCSC4=NN=C5N4C(=CS5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzo[d]thiazole Derivative: Starting with the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Synthesis of Thiazolo[2,3-c][1,2,4]triazole: This involves the reaction of 4-chlorophenylhydrazine with a thioamide to form the thiazolo[2,3-c][1,2,4]triazole ring.

    Coupling Reactions: The benzo[d]thiazole derivative is then coupled with the thiazolo[2,3-c][1,2,4]triazole derivative using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and triazole rings.

    Reduction: Reduction reactions can target the nitro groups if present in any precursor molecules.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating mixture (HNO₃/H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets and thereby exerting its biological effects. The pathways involved often include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide (CAS: 304894-08-4)

  • Molecular Formula : C₁₇H₁₃ClN₄O₂S₃
  • Molecular Weight : 436.0 g/mol
  • Key Features: Contains a thiazolidinone ring with a 4-chlorobenzylidene substituent. A thioxo group at position 2 and a propanamide linker to a thiazol-2-yl group.
  • Structural Differences: Lacks the fused thiazolo-triazole system present in the target compound. The thiazolidinone core may confer distinct electronic properties compared to the triazole-containing target .
  • Synthesis : Prepared via cyclocondensation reactions involving thiosemicarbazides and α,β-unsaturated ketones, differing from the target’s multi-step synthesis (e.g., oxadiazole intermediates) .

N-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide (CAS: 394235-48-4)

  • Molecular Formula : C₁₅H₁₆N₆O₂S₂
  • Molecular Weight : 376.5 g/mol
  • Key Features :
    • Features a thiadiazole ring substituted with a 2-methoxyphenyl group.
    • Includes a triazolylthio-propanamide chain.
  • Structural Differences: Replaces the benzothiazole-phenyl unit with a simpler thiadiazole-methoxyphenyl system.
  • Synthesis : Likely synthesized via nucleophilic substitution between thiol-containing triazoles and activated propanamide intermediates, a method distinct from the target’s LiH-mediated coupling steps .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

  • Molecular Formula : C₁₃H₁₅N₃OS
  • Molecular Weight : 261.34 g/mol
  • Key Features :
    • Simplified structure with an ethyl-substituted thiadiazole and phenylpropanamide.
  • Structural Differences :
    • Lacks fused heterocycles and chlorophenyl groups, resulting in lower molecular complexity.
    • Reduced hydrogen-bond acceptors (3 vs. 7 in the target) may impact solubility and target binding .

Comparative Analysis of Key Properties

Property Target Compound 3-[(5Z)-5-(4-Chlorobenzylidene)-... N-(5-(2-Methoxyphenyl)-... N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-...
Molecular Weight (g/mol) 548.1 436.0 376.5 261.34
XLogP3 7.3 N/A N/A N/A
Hydrogen Bond Acceptors 7 6 6 3
Rotatable Bonds 7 5 5 4
Polar Surface Area (Ų) 154 ~120 (estimated) ~110 (estimated) ~85 (estimated)
Key Bioactivity Anticancer (hypothesized) Antidiabetic (reported in analogs) Not reported Antimicrobial (reported in analogs)

Biological Activity

The compound N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a thiazolo[2,3-c][1,2,4]triazole structure through a propanamide group. This unique structural configuration is believed to contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that benzothiazole derivatives could effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4aStaphylococcus aureus12.5 µg/mL
4bEscherichia coli25 µg/mL
4cPseudomonas aeruginosa15.6 µg/mL

These results suggest that modifications in the thiazole and benzothiazole structures can enhance antibacterial efficacy .

Anticancer Activity

The anticancer potential of related thiazole derivatives has been extensively studied. For instance, compounds featuring similar structural motifs have shown promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (lung cancer)10.5
Compound BMCF-7 (breast cancer)8.7
Compound CHeLa (cervical cancer)12.0

A structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups significantly enhances cytotoxicity against these cell lines .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of DNA synthesis : Compounds may interfere with DNA replication in bacterial cells.
  • Apoptosis induction : In cancer cells, these compounds can trigger programmed cell death pathways.
  • Enzyme inhibition : Some derivatives act as inhibitors of specific enzymes crucial for microbial survival or cancer cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives exhibited MIC values ranging from 6.25 to 12.5 µg/mL, indicating strong antimicrobial activity and potential for development into therapeutic agents .

Case Study 2: Anticancer Properties

In another investigation involving thiazole derivatives, researchers evaluated the cytotoxic effects on A549 and MCF-7 cell lines. The results showed that certain modifications led to enhanced selectivity and potency against these cancer types, with some compounds outpacing standard chemotherapeutics like doxorubicin .

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